1,2,3,3,4-Pentaoctylcyclopent-1-ene
Description
1,2,3,3,4-Pentaoctylcyclopent-1-ene is a highly substituted cyclopentene derivative featuring five octyl (-C₈H₁₇) groups at positions 1, 2, 3 (two substituents), and 4. Its molecular formula is C₄₅H₈₈ (calculated by combining the cyclopentene backbone, C₅H₈, with five octyl groups, 5 × C₈H₁₇). The compound’s molecular weight is 633.3 g/mol, making it significantly larger than simpler cyclopentene analogs.
Properties
CAS No. |
113818-45-4 |
|---|---|
Molecular Formula |
C45H88 |
Molecular Weight |
629.2 g/mol |
IUPAC Name |
1,2,3,3,4-pentaoctylcyclopentene |
InChI |
InChI=1S/C45H88/c1-6-11-16-21-26-31-36-42-41-43(37-32-27-22-17-12-7-2)45(39-34-29-24-19-14-9-4,40-35-30-25-20-15-10-5)44(42)38-33-28-23-18-13-8-3/h43H,6-41H2,1-5H3 |
InChI Key |
GXCRHRVKZDBERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(=C(C1(CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4-pentaoctylcyclopentene typically involves the cyclization of appropriate linear precursors under specific conditions. One common method is the cyclization of octyl-substituted linear alkenes using a strong acid catalyst, such as sulfuric acid, under controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired cycloalkene without over-cyclization or polymerization.
Industrial Production Methods
Industrial production of 1,2,3,3,4-pentaoctylcyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4-pentaoctylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the cycloalkene to a cycloalkane.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cycloalkanes.
Substitution: Halogenated cyclopentenes.
Scientific Research Applications
1,2,3,3,4-pentaoctylcyclopentene has several applications in scientific research:
Chemistry: Used as a model compound to study cycloalkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,3,4-pentaoctylcyclopentene involves its interaction with molecular targets through its reactive double bond and octyl substituents. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bond, leading to the formation of new chemical bonds. The octyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 1,2,3,3,4-Pentaoctylcyclopent-1-ene and related cyclopentene/cyclopentenone derivatives are outlined below. Comparisons are based on substituent effects, molecular weight, and inferred physicochemical properties.
Table 1: Key Structural and Property Comparisons
Key Findings:
Substituent Effects: Alkyl vs. Aromatic Groups: The octyl chains in this compound enhance hydrophobicity and steric bulk compared to phenyl-substituted analogs. This reduces crystallinity (lower melting point) and increases solubility in hydrocarbons . Functional Groups: Cyclopentenones (e.g., 7317-52-4) exhibit higher polarity and reactivity due to ketone groups, enabling conjugate additions. In contrast, the cyclopentene core in the target compound favors electrophilic additions or polymerizations .
Molecular Weight and Applications :
- The target compound’s high molecular weight (633.3 g/mol) suggests utility in viscous formulations (e.g., lubricants), whereas lighter analogs (e.g., 340–384 g/mol) are more suited for synthetic intermediates or optoelectronic materials .
Reactivity and Stability :
- Steric hindrance from octyl groups in this compound likely slows reaction kinetics compared to less-substituted derivatives. For example, Diels-Alder reactivity would be reduced relative to 149196-68-9, which has smaller propyl groups .
Spectroscopic Properties: Aromatic cyclopentenones (e.g., 3457-83-8) display strong UV absorption due to conjugated π systems, whereas the target compound’s alkyl-dominated structure would show weaker UV activity but distinct NMR shifts for crowded protons .
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